molecular formula C18H12F3N3O3 B2360309 4-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1105227-54-0

4-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B2360309
CAS No.: 1105227-54-0
M. Wt: 375.307
InChI Key: NBBYCEILDBFJRJ-UHFFFAOYSA-N
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Description

4-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a useful research compound. Its molecular formula is C18H12F3N3O3 and its molecular weight is 375.307. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemistry: In organic synthesis, it can be used as a building block for more complex molecules or as a reagent in various reactions.

  • Biology: Researchers are exploring its potential as a bioactive molecule with anti-inflammatory, antimicrobial, or anticancer properties.

  • Medicine: Preliminary studies suggest it might be useful in developing new drugs targeting specific enzymes or receptors.

  • Industry: Due to its unique structure, it could be used in the development of new materials with specific physical or chemical properties.

5. Mechanism of Action: The mechanism of action of this compound depends on its interaction with specific molecular targets. For instance, if it's being studied as an anti-inflammatory agent, it may inhibit the activity of certain enzymes involved in the inflammatory process. The trifluoromethyl group and the oxadiazole ring might play a crucial role in binding to these targets and exerting their effects through pathways that regulate gene expression, signal transduction, or protein function.

6. Comparison with Similar Compounds: Similar compounds include other trifluoromethyl-substituted oxadiazoles and benzo[b][1,4]oxazine derivatives. What sets this compound apart is its specific combination of functional groups and ring structures, which may confer unique biological activities or chemical reactivity. For example, while other trifluoromethyl-substituted oxadiazoles might share some bioactive properties, the presence of the oxazinone ring in this compound could provide additional interactions with biological targets, enhancing its potency or selectivity.

List of similar compounds:

  • 3-(trifluoromethyl)phenyl-1,2,4-oxadiazole derivatives

  • Benzo[b][1,4]oxazine-3(4H)-one derivatives

  • Other trifluoromethylated heterocycles

Properties

IUPAC Name

4-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N3O3/c19-18(20,21)12-5-3-4-11(8-12)17-22-15(27-23-17)9-24-13-6-1-2-7-14(13)26-10-16(24)25/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBYCEILDBFJRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=CC=CC=C2O1)CC3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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